molecular formula C10H15N3O B1458759 3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole CAS No. 1935337-92-0

3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole

Cat. No.: B1458759
CAS No.: 1935337-92-0
M. Wt: 193.25 g/mol
InChI Key: MOQDTXKWUVACJO-UHFFFAOYSA-N
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Description

3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the azaspiro and oxadiazole moieties in its structure imparts unique chemical and physical properties.

Scientific Research Applications

3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Safety and Hazards

The safety information for 2-Azaspiro[4.4]nonan-3-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole typically involves the formation of the spirocyclic structure followed by the introduction of the oxadiazole ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a spirocyclic amine with a nitrile oxide can yield the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azaspiro[4.4]nonan-3-ylmethanol
  • 1-Azaspiro[4.4]nonan-1-oxyl

Uniqueness

3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole is unique due to the presence of both the azaspiro and oxadiazole moieties, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-4-10(3-1)6-11-5-8(10)9-12-7-14-13-9/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQDTXKWUVACJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCC2C3=NOC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole
Reactant of Route 2
3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole
Reactant of Route 3
3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole
Reactant of Route 4
3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole
Reactant of Route 5
3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole
Reactant of Route 6
3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole

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